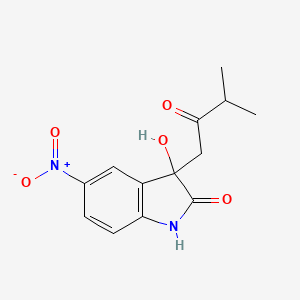
3-Hydroxy-3-(3-methyl-2-oxobutyl)-5-nitro-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Nitro Group: Nitration of the indole core can be carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or a similar oxidizing agent.
Attachment of the 3-methyl-2-oxo-butyl Side Chain: This can be achieved through a Friedel-Crafts acylation reaction, where the indole core reacts with 3-methyl-2-oxo-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-oxo-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one.
Reduction: Formation of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-amino-1H-indol-2-one.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The indole core can interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-amino-1H-indol-2-one: Similar structure but with an amino group instead of a nitro group.
3-hydroxy-3-(3-methyl-2-oxo-butyl)-1H-indol-2-one: Lacks the nitro group.
5-nitro-1H-indol-2-one: Lacks the hydroxy and 3-methyl-2-oxo-butyl groups.
Uniqueness
3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one is unique due to the presence of both the nitro and hydroxy groups, as well as the 3-methyl-2-oxo-butyl side chain. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84003-14-5 |
|---|---|
Formule moléculaire |
C13H14N2O5 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
3-hydroxy-3-(3-methyl-2-oxobutyl)-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C13H14N2O5/c1-7(2)11(16)6-13(18)9-5-8(15(19)20)3-4-10(9)14-12(13)17/h3-5,7,18H,6H2,1-2H3,(H,14,17) |
Clé InChI |
YLCZXXUUMSAFRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















